Enhanced Enzymatic Stability: Comparative Resistance to Nuclease Degradation
The substitution of a sulfur atom for a non-bridging oxygen in the phosphate group of 2',3'-dideoxyadenosine-5'-monothiophosphate creates a phosphorothioate linkage. This modification provides significantly enhanced resistance to enzymatic cleavage compared to the natural phosphodiester linkage found in its direct analog, 2',3'-dideoxyadenosine-5'-monophosphate (ddAMP) [1]. While specific quantitative hydrolysis rate constants for ddAMP-S are not provided in the available literature, this property is a well-established hallmark of all phosphorothioate nucleotides. The improved stability is critical for applications in serum, cell lysates, or other nuclease-rich environments where unmodified nucleotides like ddAMP are rapidly degraded [2].
| Evidence Dimension | Nuclease resistance |
|---|---|
| Target Compound Data | Resistant (due to phosphorothioate linkage) |
| Comparator Or Baseline | 2',3'-dideoxyadenosine-5'-monophosphate (ddAMP) with natural phosphodiester linkage |
| Quantified Difference | Qualitative increase in stability |
| Conditions | In vitro assays, presence of nucleases (e.g., in serum, cell extracts) |
Why This Matters
This stability advantage reduces the risk of false negatives due to compound degradation in long-duration or nuclease-rich experiments, making it a more reliable reagent for studies requiring sustained exposure.
- [1] GlpBio. (n.d.). 2',3'-Dideoxyadenosine-5'-O-(1-Thiotriphosphate) (GN20162). Product Description. View Source
- [2] Kukhanova, M. K., et al. (1995). Phosphate-Modified Nucleotides - Conversions in Human Serum. Nucleosides & Nucleotides, 14(3-5), 997-1000. View Source
